2-Phenylpiperidin-4-amine, also known as N-phenylpiperidin-4-amine, is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. This compound has been studied primarily for its potential applications in pain management and as a precursor in the synthesis of various pharmaceuticals, particularly those related to opioid analgesics.
2-Phenylpiperidin-4-amine is classified under the category of phenethylamines and piperidines. It is structurally related to several synthetic opioids and is often discussed in the context of fentanyl analogs. The compound's CAS number is 23056-29-3, and it is recognized for its role as an impurity in fentanyl formulations, indicating its relevance in both research and regulatory contexts .
The synthesis of 2-Phenylpiperidin-4-amine can be achieved through several methods. One common approach involves the reaction of phenylacetonitrile with piperidine derivatives under various conditions.
The molecular formula for 2-Phenylpiperidin-4-amine is , with a molecular weight of approximately 280.415 g/mol. Its structural representation can be described by the following:
The structure features a piperidine ring with two phenyl groups attached, contributing to its pharmacological properties .
2-Phenylpiperidin-4-amine can participate in various chemical reactions typical of amines and piperidine derivatives:
These reactions are essential for modifying the compound for specific applications in drug development .
The mechanism of action for 2-Phenylpiperidin-4-amine primarily involves interaction with opioid receptors in the central nervous system. As a potential opioid analog:
The physical properties of 2-Phenylpiperidin-4-amine include:
Chemical properties include:
2-Phenylpiperidin-4-amine has several applications within scientific research:
The structural evolution of synthetic opioids has progressed through three distinct generations, with 2-phenylpiperidin-4-amine representing a strategic divergence from classical morphine-derived scaffolds. The foundational work began with Paul Janssen's pioneering development of fentanyl in the 1960s, which established the 4-anilidopiperidine architecture as a potent analgesic template [2]. This breakthrough demonstrated that systematic modifications to the piperidine core could dramatically enhance opioid receptor affinity and analgesic potency—fentanyl exhibited 50-100 times greater potency than morphine due to optimized lipophilicity and receptor interactions [2]. The subsequent "fentanyl era" (1980s–2000s) yielded clinical derivatives like sufentanil, alfentanil, and remifentanil, all sharing the N-phenylpropanamide substitution pattern but differing in pharmacokinetic profiles [2].
By the 2010s, novel synthetic opioids (NSOs) emerged as illicit alternatives to circumvent controlled substance regulations. These compounds abandoned the anilidopiperidine motif in favor of diverse chemotypes including benzimidazole (nitazenes) and simplified piperidines [1] [7]. Within this landscape, 2-phenylpiperidin-4-amine represents a structurally minimalist scaffold—retaining only the pharmacologically essential phenyl-piperidine adjacency while replacing the anilide moiety with a primary amine. This modification aligns with medicinal chemistry strategies to develop "metabolically resilient" probes, as the 4-amine group avoids esterase-sensitive motifs prevalent in fentanyl analogs [3] [5].
Synthetic accessibility has accelerated research into this scaffold. Modern routes employ catalytic hydrogenation of pyridine precursors or reductive amination of piperidin-4-ones. For example, Grygorenko's palladium/rhodium-catalyzed hydrogenation protocols enable stereoselective production of multi-substituted piperidines under mild conditions [3]. The benzoylpiperidine bioisostere concept further validates this scaffold's relevance; replacing the carbonyl linker in analgesics like benperidol with direct amine connectivity maintains receptor engagement while altering metabolic pathways [4]. Patent literature reveals that N-phenyl-N-(4-piperidinyl)amides demonstrate potent μ-opioid receptor agonism, confirming that the 4-amino position serves as a versatile vector for pharmacophore elaboration [5].
Table 1: Generational Evolution of Synthetic Opioid Scaffolds
Generation | Period | Key Examples | Structural Features | Significance |
---|---|---|---|---|
First | 1960s–1970s | Fentanyl, Pethidine | 4-Anilidopiperidine, N-phenethyl | 50-100× morphine potency; surgical anesthesia |
Second | 1980s–2000s | Sufentanil, Remifentanil | Modified anilide/ester groups | Improved PK/PD; target-specific kinetics |
Third | 2010s–present | Nitazenes, 2-Phenylpiperidin-4-amine | Benzimidazole or deconstructed anilide cores | Circumvention of controlled substance regulations |
The 2-phenylpiperidin-4-amine scaffold serves as a molecular toolkit for elucidating opioid receptor activation mechanisms. Its structural simplicity allows precise modulation of three critical domains:
Structure-activity relationship (SAR) studies using 2-phenylpiperidin-4-amine derivatives have identified critical determinants of receptor selectivity:
Table 2: Structure-Activity Relationships of 2-Phenylpiperidin-4-amine Derivatives
Modification Site | Structural Change | Observed Effect | Probable Mechanism |
---|---|---|---|
C2 configuration | (2R) vs (2S) | 50× ↑ μ-receptor potency in (2R)-isomers | Optimal phenyl orientation for TM3/TM6 cavity |
4-Amino group | N-methylation | 20× ↓ μ-affinity; ↑ κ-selectivity | Steric clash in μ-binding pocket; κ-pocket access |
Phenyl meta-position | –CF₃ substitution | Kᵢ = 12 nM (vs 45 nM for unsubstituted) | Enhanced cation-π interaction with Trp318 |
Piperidine nitrogen | N-benzylation | Complete loss of activity | Disrupted protonation at physiological pH |
Beyond opioid receptors, this scaffold illuminates off-target interactions. Functional screens reveal moderate inhibition (IC₅₀ ~5 μM) of the serotonin transporter (SERT), likely through π-stacking with Phe341 in the S1 binding site [6]. In enzymology studies, 4-benzylamino derivatives act as acetylcholinesterase inhibitors (AChE IC₅₀ = 380 nM), suggesting utility in neurodegenerative disease probe development [4]. The compound's fluorescence properties (λₑₓ = 285 nm, λₑₘ = 340 nm) enable visualization of blood-brain barrier penetration using in vivo two-photon microscopy, providing real-time pharmacokinetic data absent from classical opioids [3].
CAS No.: 16382-06-2
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: